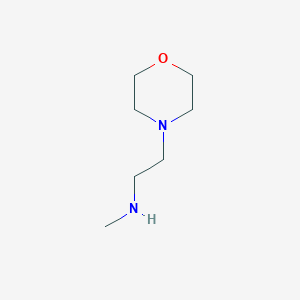

N-Methyl-2-morpholinoethanamine

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Corrosive;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

N-methyl-2-morpholin-4-ylethanamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H16N2O/c1-8-2-3-9-4-6-10-7-5-9/h8H,2-7H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WWXPJKGWWPWBTB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNCCN1CCOCC1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H16N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20566416 | |

| Record name | N-Methyl-2-(morpholin-4-yl)ethan-1-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20566416 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

144.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

41239-40-1 | |

| Record name | N-Methyl-2-(morpholin-4-yl)ethan-1-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20566416 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | methyl[2-(morpholin-4-yl)ethyl]amine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

N-Methyl-2-morpholinoethanamine: A Technical Overview of its Physical Properties

For the attention of Researchers, Scientists, and Drug Development Professionals.

This technical guide provides a detailed overview of the known physical properties of N-Methyl-2-morpholinoethanamine, a morpholine derivative of interest in various research and development applications. The information presented herein is compiled from available chemical data sources and is intended to serve as a foundational resource for laboratory and development work.

Core Physical Properties

This compound is a substituted morpholine compound with the chemical formula C₇H₁₆N₂O. At standard conditions, it exists as a liquid.[1] A summary of its key physical and chemical identifiers is provided below.

| Property | Value | Reference |

| Molecular Formula | C₇H₁₆N₂O | [1] |

| Molecular Weight | 144.21 g/mol | [1] |

| Physical Form | Liquid | [1] |

| Boiling Point | 210.3 °C at 760 mmHg | |

| Density | 0.952 g/cm³ | |

| Flash Point | 81.0 °C | |

| Melting Point | Data not available | |

| Solubility | Data not available | |

| Purity (Typical) | 98% | [1] |

| CAS Number | 41239-40-1 | [1] |

Experimental Protocols

The following sections detail generalized experimental methodologies for determining the key physical properties of a liquid substance like this compound. These protocols are standard laboratory procedures and provide a framework for obtaining the quantitative data presented above.

Determination of Boiling Point (Micro-Reflux Method)

The boiling point of a liquid is the temperature at which its vapor pressure equals the surrounding atmospheric pressure. For small sample volumes, a micro-reflux method is a common and accurate technique.

Apparatus:

-

Small test tube (e.g., 10 x 75 mm)

-

Thermometer with a suitable range

-

Heating block or oil bath

-

Clamps and stand

-

Capillary tube (sealed at one end)

Procedure:

-

A small volume (approximately 0.5 mL) of the liquid sample is placed into the test tube.

-

A capillary tube, sealed at one end, is inverted and placed into the liquid in the test tube.

-

The apparatus is assembled with the thermometer bulb positioned in the vapor phase above the liquid surface.

-

The heating source is applied gradually. As the temperature rises, air trapped in the capillary tube will be expelled, seen as a slow stream of bubbles.

-

As the liquid reaches its boiling point, the vapor pressure of the substance will cause a rapid and continuous stream of bubbles to emerge from the capillary tube.

-

The heating is then discontinued, and the apparatus is allowed to cool slowly.

-

The boiling point is recorded as the temperature at which the bubbling stops and the liquid is drawn back into the capillary tube.

Determination of Density (Pycnometer Method)

The density of a substance is its mass per unit volume. A pycnometer, a flask with a specific, accurately known volume, is commonly used for the precise determination of the density of liquids.

Apparatus:

-

Pycnometer (volumetric flask with a ground-glass stopper containing a capillary tube)

-

Analytical balance (accurate to ±0.0001 g)

-

Thermometer

-

Constant temperature bath

Procedure:

-

The pycnometer is thoroughly cleaned, dried, and its mass is accurately determined using an analytical balance (m_empty).

-

The pycnometer is filled with the liquid sample, ensuring no air bubbles are trapped. The stopper is inserted, and any excess liquid that emerges from the capillary is carefully wiped away.

-

The filled pycnometer is placed in a constant temperature bath until it reaches thermal equilibrium. The volume of the liquid is then precisely that of the pycnometer at that temperature.

-

The pycnometer and its contents are removed from the bath, dried on the outside, and its total mass is accurately measured (m_filled).

-

The mass of the liquid is calculated by subtracting the mass of the empty pycnometer from the mass of the filled pycnometer (m_liquid = m_filled - m_empty).

-

The density of the liquid is then calculated by dividing the mass of the liquid by the known volume of the pycnometer (ρ = m_liquid / V_pycnometer).

Visualized Experimental Workflow

The following diagram illustrates the logical workflow for the determination of the boiling point of a liquid using the micro-reflux method.

Caption: Workflow for Boiling Point Determination by the Micro-Reflux Method.

References

N-Methyl-2-morpholinoethanamine CAS number and molecular weight.

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a concise summary of the fundamental physicochemical properties of N-Methyl-2-morpholinoethanamine. Due to the limited availability of published experimental protocols and signaling pathway information specific to this compound in the public domain, this document focuses on its core identifiers and presents a generalized experimental workflow for compound characterization.

Core Compound Information

The foundational data for this compound is summarized below.

| Property | Value | Reference |

| CAS Number | 41239-40-1 | [1] |

| Molecular Weight | 144.2147 g/mol | [1] |

| Molecular Formula | C7H16N2O | [1] |

Synonyms: this compound is also known by several other names, including methyl[2-(morpholin-4-yl)ethyl]amine, 4-Morpholineethanamine, N-methyl-, N-methyl-2-morpholinoethylamine, N-Methyl-4-morpholineethanamine, and 4-[2-(methylamino)ethyl]morpholine[1].

Experimental Protocols

General Compound Characterization Workflow:

-

Compound Acquisition and Purity Assessment:

-

Obtain the compound from a commercial supplier or through chemical synthesis.

-

Verify the identity and purity of the compound using analytical techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS). Purity is often assessed using High-Performance Liquid Chromatography (HPLC).

-

-

Physicochemical Property Determination:

-

Experimentally determine key physicochemical properties such as solubility in various solvents (e.g., water, DMSO), pKa, and lipophilicity (LogP/LogD). These properties are crucial for understanding the compound's behavior in biological systems.

-

-

In Vitro Biological Screening:

-

Conduct primary screening assays to determine the compound's biological activity. This could involve target-based assays (e.g., enzyme inhibition, receptor binding) or cell-based phenotypic assays.

-

Determine the potency (e.g., IC50, EC50) and efficacy of the compound in relevant assays.

-

-

In Vitro ADME/Tox Profiling:

-

Assess the preliminary Absorption, Distribution, Metabolism, and Excretion (ADME) properties of the compound. This may include assays for metabolic stability in liver microsomes, plasma protein binding, and cell permeability (e.g., Caco-2 assay).

-

Evaluate in vitro cytotoxicity in relevant cell lines to identify potential toxicity issues early in the discovery process.

-

-

Data Analysis and Hit-to-Lead Progression:

-

Analyze the collected data to establish a structure-activity relationship (SAR).

-

Based on the overall profile, decide whether to advance the compound to further studies, such as lead optimization and in vivo testing.

-

Visualizations

The following diagram illustrates a generalized workflow for the initial characterization of a chemical compound in a research and development setting.

Caption: Generalized workflow for compound characterization.

References

An In-depth Technical Guide to the Synthesis and Characterization of N-Methyl-2-morpholinoethanamine

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis and characterization of N-Methyl-2-morpholinoethanamine, a tertiary amine of interest in medicinal chemistry and drug development due to its morpholine and ethylamine moieties. This document outlines plausible synthetic routes, detailed experimental protocols, and expected analytical data based on established chemical principles and spectral data of analogous compounds.

Chemical Properties and Structure

This compound, also known as 4-[2-(methylamino)ethyl]morpholine, is a colorless to pale yellow liquid. Its chemical structure consists of a morpholine ring connected via a two-carbon ethyl bridge to a secondary amine with a methyl substituent.

| Property | Value | Source |

| Molecular Formula | C₇H₁₆N₂O | [1] |

| Molecular Weight | 144.22 g/mol | [1] |

| CAS Number | 1641-82-3 | |

| Appearance | Colorless to pale yellow liquid | [1] |

| Purity (Typical) | ≥98% | [1] |

Synthesis of this compound

Two primary synthetic strategies are proposed for the preparation of this compound: Reductive Amination and Direct Alkylation.

Method 1: Reductive Amination of 2-Morpholinoacetaldehyde with Methylamine

Reductive amination is a widely used method for the formation of amines from carbonyl compounds. This approach involves the reaction of 2-morpholinoacetaldehyde with methylamine to form an intermediate imine, which is subsequently reduced in situ to the target tertiary amine.

Experimental Protocol: Reductive Amination

Materials:

-

2-Morpholinoacetaldehyde

-

Methylamine (as a solution in THF or as a salt, e.g., methylamine hydrochloride)

-

Sodium triacetoxyborohydride (NaBH(OAc)₃) or Sodium cyanobohydride (NaBH₃CN)

-

1,2-Dichloroethane (DCE) or Tetrahydrofuran (THF)

-

Acetic acid (glacial)

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Dichloromethane (DCM) for extraction

-

Rotary evaporator

-

Standard laboratory glassware and magnetic stirrer

Procedure:

-

To a solution of 2-morpholinoacetaldehyde (1.0 eq) in 1,2-dichloroethane (DCE), add methylamine (1.2 eq).

-

Add glacial acetic acid (1.1 eq) to the mixture to catalyze imine formation.

-

Stir the reaction mixture at room temperature for 1-2 hours.

-

Add sodium triacetoxyborohydride (1.5 eq) portion-wise to the reaction mixture.

-

Continue stirring at room temperature for 12-24 hours, monitoring the reaction progress by TLC or LC-MS.

-

Upon completion, quench the reaction by the slow addition of saturated aqueous sodium bicarbonate solution until gas evolution ceases.

-

Transfer the mixture to a separatory funnel and extract the aqueous layer with dichloromethane (3 x 50 mL).

-

Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.

-

Filter the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator.

-

Purify the crude product by vacuum distillation or column chromatography on silica gel to afford this compound.

Method 2: N-Alkylation of Methylamine with 2-Morpholinoethyl Chloride

This method involves the direct alkylation of methylamine with a suitable 2-morpholinoethyl electrophile, such as 2-morpholinoethyl chloride. To favor mono-alkylation and minimize the formation of the quaternary ammonium salt, an excess of methylamine is typically used.

Experimental Protocol: N-Alkylation

Materials:

-

2-Morpholinoethyl chloride hydrochloride

-

Methylamine (large excess, e.g., 40% aqueous solution or as a gas)

-

Potassium carbonate (K₂CO₃) or Triethylamine (TEA)

-

Ethanol or Acetonitrile

-

Dichloromethane (DCM) for extraction

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Rotary evaporator

-

Standard laboratory glassware and magnetic stirrer

Procedure:

-

In a pressure-resistant vessel, dissolve 2-morpholinoethyl chloride hydrochloride (1.0 eq) and a base such as potassium carbonate (2.5 eq) in ethanol.

-

Cool the mixture in an ice bath and add a large excess of aqueous methylamine solution (e.g., 10 eq).

-

Seal the vessel and stir the reaction mixture at room temperature or with gentle heating (e.g., 50-60 °C) for 24-48 hours.

-

Monitor the reaction progress by TLC or GC-MS.

-

After completion, cool the reaction mixture to room temperature and remove the excess methylamine and solvent under reduced pressure.

-

Partition the residue between dichloromethane and water.

-

Separate the organic layer, and extract the aqueous layer with dichloromethane (2 x 30 mL).

-

Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

-

Filter the drying agent and concentrate the filtrate under reduced pressure.

-

Purify the crude product by vacuum distillation to yield this compound.

Characterization of this compound

The structure and purity of the synthesized this compound can be confirmed using various spectroscopic techniques. The following tables summarize the expected data based on the analysis of structurally similar compounds.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 1: Predicted ¹H NMR Spectral Data (CDCl₃, 400 MHz)

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~ 3.70 | t, J = 4.6 Hz | 4H | -O-CH₂- |

| ~ 2.65 | t, J = 5.8 Hz | 2H | Morpholine-N-CH₂- |

| ~ 2.45 | t, J = 4.6 Hz | 4H | Morpholine-N-CH₂- |

| ~ 2.50 | t, J = 5.8 Hz | 2H | -CH₂-N(CH₃)- |

| ~ 2.40 | s | 3H | -N-CH₃ |

| ~ 1.80 (broad) | s | 1H | -NH- (if present as impurity) |

Table 2: Predicted ¹³C NMR Spectral Data (CDCl₃, 100 MHz)

| Chemical Shift (δ, ppm) | Assignment |

| ~ 67.0 | -O-CH₂- |

| ~ 57.5 | Morpholine-N-CH₂- |

| ~ 53.8 | -CH₂-N(CH₃)- |

| ~ 49.5 | Morpholine-N-CH₂- |

| ~ 36.5 | -N-CH₃ |

Infrared (IR) Spectroscopy

Table 3: Predicted IR Absorption Bands

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 2950-2800 | Strong | C-H stretching (aliphatic) |

| 2815 | Medium | C-H stretching (N-CH₃) |

| 1460 | Medium | C-H bending |

| 1115 | Strong | C-O-C stretching (ether) |

| 1070 | Medium | C-N stretching |

Mass Spectrometry (MS)

Table 4: Predicted Mass Spectrometry Fragmentation

| m/z | Relative Intensity | Assignment |

| 144 | Moderate | [M]⁺ (Molecular ion) |

| 100 | High | [M - C₂H₄N]⁺ (α-cleavage, loss of ethylamine radical) |

| 86 | High | [M - C₃H₇N]⁺ (cleavage of the ethyl bridge) |

| 58 | High | [CH₃NHCH₂CH₂]⁺ |

| 44 | Moderate | [C₂H₅N]⁺ |

Visualizations

The following diagrams illustrate the proposed synthetic pathways and a general experimental workflow.

Caption: Proposed synthetic pathways for this compound.

Caption: General experimental workflow for chemical synthesis.

Safety Considerations

-

All experimental work should be conducted in a well-ventilated fume hood.

-

Personal protective equipment (PPE), including safety goggles, lab coat, and gloves, must be worn at all times.

-

Handle all chemicals with care, consulting the Safety Data Sheets (SDS) for each substance before use.

-

Amine compounds can be corrosive and irritant; avoid inhalation and skin contact.

-

Reducing agents like sodium triacetoxyborohydride and sodium cyanobohydride should be handled with caution as they can react with moisture and acids to produce flammable or toxic gases.

This guide provides a foundational understanding of the synthesis and characterization of this compound. Researchers are encouraged to consult the primary literature for further details and to adapt these general procedures to their specific laboratory conditions.

References

Spectroscopic Profile of N-Methyl-2-morpholinoethanamine: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the expected spectroscopic data for N-Methyl-2-morpholinoethanamine (CAS No. 41239-40-1), a molecule of interest in pharmaceutical and chemical research. Due to the limited availability of directly published experimental spectra for this specific compound, this document presents a predicted spectroscopic profile based on the analysis of structurally related compounds. The data herein is intended to serve as a reference for researchers in the synthesis, identification, and characterization of this compound.

Predicted Spectroscopic Data

The following tables summarize the predicted Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data for this compound. These predictions are derived from the known spectral characteristics of the morpholine moiety, the N-methyl group, and the ethylamine linker found in similar molecules.

Predicted ¹H NMR Data (in CDCl₃, 400 MHz)

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~ 3.70 | t | 4H | O-(CH ₂)₂-N |

| ~ 2.70 | t | 2H | N-CH ₂-CH₂-NH |

| ~ 2.50 | t | 2H | N-CH₂-CH ₂-NH |

| ~ 2.45 | t | 4H | O-(CH₂)₂-N-(CH ₂)₂ |

| ~ 2.30 | s | 3H | N-CH ₃ |

| ~ 1.50 | br s | 1H | NH |

Predicted ¹³C NMR Data (in CDCl₃, 100 MHz)

| Chemical Shift (δ, ppm) | Assignment |

| ~ 67.0 | C H₂-O |

| ~ 58.0 | C H₂-N (ethyl) |

| ~ 54.0 | C H₂-N (morpholine) |

| ~ 48.0 | C H₂-NH |

| ~ 36.0 | N-C H₃ |

Predicted IR Data

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~ 3300 | Weak-Medium | N-H Stretch (Secondary Amine) |

| 2950-2800 | Strong | C-H Stretch (Aliphatic) |

| ~ 1450 | Medium | C-H Bend (Scissoring) |

| ~ 1115 | Strong | C-O-C Stretch (Ether) |

| ~ 1070 | Strong | C-N Stretch |

Predicted Mass Spectrometry (MS) Data - Electron Ionization (EI)

| m/z | Relative Intensity | Assignment |

| 144 | Moderate | [M]⁺ (Molecular Ion) |

| 100 | High | [M - CH₂=NCH₃]⁺ |

| 86 | High | [Morpholine-CH₂]⁺ |

| 58 | High | [CH₂=N(H)CH₃]⁺ |

| 44 | Moderate | [CH₂=NHCH₃]⁺ |

Experimental Protocols

The following are generalized experimental protocols for the acquisition of spectroscopic data for a small organic molecule like this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

A sample of approximately 5-10 mg of this compound would be dissolved in about 0.7 mL of a deuterated solvent, typically chloroform-d (CDCl₃), containing 0.03% v/v tetramethylsilane (TMS) as an internal standard. Both ¹H and ¹³C NMR spectra would be recorded on a 400 MHz spectrometer. For ¹H NMR, a standard pulse sequence with a spectral width of 16 ppm and a relaxation delay of 1 second would be used. For ¹³C NMR, a proton-decoupled pulse sequence with a spectral width of 220 ppm and a relaxation delay of 2 seconds would be employed. Data processing would involve Fourier transformation, phase correction, and baseline correction.

Infrared (IR) Spectroscopy

The IR spectrum would be obtained using a Fourier Transform Infrared (FTIR) spectrometer equipped with an Attenuated Total Reflectance (ATR) accessory. A small drop of the liquid sample would be placed directly onto the ATR crystal. The spectrum would be recorded in the range of 4000-400 cm⁻¹ by co-adding 16 scans at a resolution of 4 cm⁻¹. A background spectrum of the clean ATR crystal would be recorded and subtracted from the sample spectrum.

Mass Spectrometry (MS)

Mass spectral data would be acquired using a mass spectrometer with an electron ionization (EI) source. A dilute solution of the sample in a volatile solvent like methanol or dichloromethane would be introduced into the instrument via a direct insertion probe or a gas chromatograph. The EI source would be operated at 70 eV. The mass analyzer would scan a mass-to-charge (m/z) range of 40-400 amu.

Visualization of Experimental Workflow

The following diagram illustrates the general workflow for the spectroscopic analysis of this compound.

Caption: Workflow for Spectroscopic Analysis.

Solubility Profile of N-Methyl-2-morpholinoethanamine in Organic Solvents: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide addresses the solubility of N-Methyl-2-morpholinoethanamine, a key intermediate in various chemical syntheses. Due to a lack of specific quantitative solubility data in publicly available literature, this document provides a qualitative overview based on the general principles of amine solubility and data from structurally similar compounds. Furthermore, a detailed, generalized experimental protocol for determining the precise solubility of this compound in various organic solvents is presented. This guide aims to equip researchers with the foundational knowledge and practical methodology to assess its suitability for specific applications in chemical research and drug development.

Introduction

Predicted Solubility Profile

Based on the "like dissolves like" principle and the known solubility of similar amines, a qualitative solubility profile for this compound can be inferred. Amines are generally soluble in organic solvents such as diethyl ether and dichloromethane.[2]

Table 1: Predicted Qualitative Solubility of this compound in Common Organic Solvents

| Solvent Class | Representative Solvents | Predicted Solubility | Rationale |

| Polar Protic | Methanol, Ethanol | High | The amine and morpholine groups can form hydrogen bonds with the hydroxyl group of the alcohol. |

| Polar Aprotic | Acetone, Dichloromethane, Chloroform, Dimethylformamide (DMF), Dimethyl Sulfoxide (DMSO) | High to Moderate | The polarity of these solvents can interact with the polar functionalities of the molecule. The related compound 4-(2-Aminoethyl)morpholine is known to be soluble in chloroform and methanol.[3][4] |

| Non-Polar | Toluene, Hexane | Low to Moderate | The non-polar alkyl chain may provide some solubility, but the polar groups will limit miscibility with highly non-polar solvents. |

| Ethers | Diethyl Ether | Moderate | Amines are generally soluble in diethyl ether.[2] |

It is crucial to note that this table represents a qualitative prediction. Experimental verification is necessary for any quantitative application.

Experimental Protocol for Solubility Determination

To obtain precise quantitative solubility data, a standardized experimental protocol should be followed. The following method is a general guideline that can be adapted based on laboratory equipment and specific requirements.

Materials and Equipment

-

This compound (high purity)

-

Selected organic solvents (analytical grade)

-

Analytical balance (± 0.1 mg)

-

Thermostatically controlled shaker or magnetic stirrer with heating capabilities

-

Centrifuge

-

High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC) system with a suitable detector

-

Volumetric flasks and pipettes

-

Syringe filters (e.g., 0.45 µm PTFE)

Experimental Workflow

The following diagram illustrates the general workflow for determining the solubility of this compound.

Caption: Experimental workflow for solubility determination.

Detailed Steps

-

Preparation of Saturated Solutions: Add an excess amount of this compound to a known volume of each selected organic solvent in a sealed vial. The excess solid should be clearly visible.

-

Equilibration: Place the vials in a thermostatically controlled shaker set to the desired temperature (e.g., 25 °C). Allow the mixtures to equilibrate for an extended period (e.g., 24-48 hours) to ensure the solution is saturated.

-

Phase Separation: After equilibration, centrifuge the vials at a high speed to pellet the undissolved solid.

-

Sampling and Dilution: Carefully withdraw a precise aliquot of the clear supernatant without disturbing the solid pellet. Filter the aliquot through a syringe filter into a volumetric flask. Dilute the sample with an appropriate solvent to a concentration suitable for the analytical method.

-

Quantification: Prepare a series of standard solutions of this compound of known concentrations. Analyze the standards and the diluted sample using a validated HPLC or GC method.

-

Calculation: Construct a calibration curve from the standard solutions. Use the equation of the line to determine the concentration of the diluted sample. Calculate the original concentration in the saturated solution, which represents the solubility.

Conclusion

While specific, peer-reviewed quantitative data on the solubility of this compound in a wide range of organic solvents is currently lacking, its chemical structure suggests good solubility in polar protic and aprotic solvents, with limited solubility in non-polar solvents. For applications requiring precise solubility values, the experimental protocol outlined in this guide provides a robust framework for their determination. The generation and dissemination of such data would be a valuable contribution to the chemical and pharmaceutical research communities.

References

N-Methyl-2-morpholinoethanamine: An In-depth Technical Guide on its Catalytic Mechanism of Action

For Researchers, Scientists, and Drug Development Professionals

Abstract

N-Methyl-2-morpholinoethanamine is a tertiary amine catalyst pivotal in various chemical syntheses, most notably in the production of polyurethanes. Its efficacy stems from the presence of two nitrogen atoms with differing steric and electronic environments, which facilitates the reaction between isocyanates and hydroxyl compounds. This technical guide elucidates the catalytic mechanism of this compound, drawing upon established principles of tertiary amine catalysis and computational studies of analogous morpholine-based catalysts. Due to a lack of extensive published research specifically on this compound, this document leverages data from closely related compounds, such as N-ethylmorpholine, to provide a robust theoretical framework for its mechanism of action. This guide presents proposed catalytic cycles, summarizes relevant quantitative data from analogous systems, and provides detailed experimental protocols for further investigation.

Introduction to Tertiary Amine Catalysis in Urethane Formation

Tertiary amine catalysts are fundamental to the polyurethane industry, controlling the kinetics of both the gelling reaction (isocyanate-polyol) and the blowing reaction (isocyanate-water).[1] The catalytic activity of these amines is primarily influenced by their basicity and the steric accessibility of the lone pair of electrons on the nitrogen atom.[2] this compound, a member of this class, possesses a morpholine ring and an N-methylated ethylamine side chain, offering multiple potential sites for catalytic interaction.

Two primary mechanisms are generally proposed for the catalytic action of tertiary amines in urethane formation:

-

Nucleophilic Catalysis: The tertiary amine attacks the electrophilic carbon of the isocyanate group, forming a highly reactive, unstable intermediate. This intermediate is then more susceptible to attack by a hydroxyl group.

-

General Base Catalysis: The tertiary amine forms a hydrogen bond with the hydroxyl group of the polyol or water, increasing its nucleophilicity and facilitating its attack on the isocyanate.[3]

Computational and experimental studies on analogous tertiary amines suggest that the general base catalysis pathway, involving the formation of a catalyst-alcohol complex, is the more likely mechanism.[3][4]

Proposed Catalytic Mechanism of this compound

Based on extensive computational studies of similar cyclic amine catalysts like N-ethylmorpholine, a detailed multi-step catalytic cycle is proposed for this compound in the formation of urethanes.[3][4] This mechanism involves a series of proton transfers and conformational changes that lower the overall activation energy of the reaction.

The key steps in the proposed catalytic cycle are as follows:

-

Formation of a Catalyst-Alcohol Complex (RC1): The catalyst, this compound, initially forms a hydrogen-bonded complex with the alcohol (polyol). This is a crucial step as, in industrial applications, the catalyst is typically pre-mixed with the polyol.[3]

-

Formation of a Trimolecular Complex (RC2): The isocyanate molecule then approaches the catalyst-alcohol complex to form a trimolecular reactant complex.

-

First Transition State (TS1): The system proceeds through a transition state where the hydroxyl proton begins to transfer to the more basic nitrogen of the catalyst, and a new bond starts to form between the alcohol's oxygen and the isocyanate's carbon.

-

Intermediate Formation (IM): A distinct intermediate is formed where the proton is transferred to the catalyst, and a covalent bond is established between the former alcohol and isocyanate moieties.

-

Second Transition State (TS2): A second transition state facilitates the transfer of the proton from the catalyst to the nitrogen of the newly formed urethane linkage.

-

Product Complex Formation (PC): A complex is formed between the final urethane product and the catalyst.

-

Catalyst Regeneration: The urethane product is released, regenerating the this compound catalyst, which can then participate in a new catalytic cycle.

Visualizing the Catalytic Cycle

The following diagrams, generated using Graphviz (DOT language), illustrate the proposed logical workflow of the catalytic action.

Figure 1: Proposed catalytic cycle for this compound.

Quantitative Data from Analogous Systems

Table 1: Computed Proton Affinities of Catalytically Active Nitrogen in Analogous Catalysts

| Catalyst | Computed Proton Affinity (kJ/mol) |

|---|---|

| N-Ethylmorpholine (NEM) | 973.2 |

| 1,4-Diazabicyclo[2.2.2]octane (DABCO) | 1002.9 |

| 1,2-Dimethylimidazole (1,2-DMI) | 986.0 |

Data sourced from computational studies using the G3MP2BHandHLYP composite method.[3]

Table 2: Computed Relative Energies for the N-Ethylmorpholine Catalyzed Reaction Pathway

| Reaction Step | Relative Energy (ΔE₀, kJ/mol) |

|---|---|

| Reactant Complex 1 (RC1) | -21.8 |

| Reactant Complex 2 (RC2) | -32.6 |

| Transition State 1 (TS1) | -1.7 |

| Intermediate (IM) | -84.1 |

| Transition State 2 (TS2) | -2.1 |

| Product Complex (PC) | -92.6 |

Energies are relative to the initial reactants (PhNCO + BuOH + NEM). Data from computational studies.[3]

These data indicate that the formation of the intermediate is highly exothermic and that the transition states present significantly lower energy barriers compared to the uncatalyzed reaction, highlighting the catalytic efficiency of this class of compounds.

Experimental Protocols

To investigate the catalytic mechanism and kinetics of this compound, a standardized experimental approach can be employed. The following protocol outlines a general method for such a study.

Kinetic Analysis of Urethane Formation via FTIR Spectroscopy

Objective: To determine the reaction rate constants and activation energy for the this compound catalyzed reaction between an isocyanate and a polyol.

Materials:

-

Phenyl isocyanate (PhNCO) or another suitable isocyanate

-

Butan-1-ol (BuOH) or a suitable polyol

-

This compound (catalyst)

-

Anhydrous solvent (e.g., acetonitrile, toluene)

-

ReactIR or another in-situ FTIR spectrometer with a suitable probe

-

Thermostatically controlled reaction vessel

Procedure:

-

Preparation:

-

Ensure all glassware is oven-dried and reagents are anhydrous.

-

Prepare stock solutions of the isocyanate, alcohol, and catalyst in the chosen solvent to the desired concentrations.

-

-

Reaction Setup:

-

Charge the reaction vessel with the alcohol and solvent.

-

Introduce the FTIR probe and begin data acquisition to establish a baseline spectrum.

-

Add the this compound catalyst to the vessel and allow the mixture to equilibrate at the desired temperature.

-

-

Initiation and Monitoring:

-

Inject the isocyanate solution into the reaction vessel with vigorous stirring to ensure rapid mixing.

-

Continuously monitor the reaction by collecting FTIR spectra at regular intervals. The disappearance of the isocyanate peak (around 2275-2250 cm⁻¹) and the appearance of the urethane peak (around 1730-1700 cm⁻¹) will be observed.

-

-

Data Analysis:

-

Plot the concentration of the isocyanate (determined from the absorbance of its characteristic peak using the Beer-Lambert law) against time.

-

Determine the order of the reaction and calculate the rate constant (k) from the integrated rate law that best fits the experimental data.[3]

-

Repeat the experiment at different temperatures to determine the activation energy (Ea) using the Arrhenius equation.

-

Visualizing the Experimental Workflow

Figure 2: Generalized workflow for kinetic analysis.

Conclusion

This compound acts as an effective catalyst for urethane formation, likely through a general base catalysis mechanism that involves the formation of a catalyst-alcohol complex. While direct experimental and quantitative data for this specific catalyst are sparse, a robust mechanistic model can be inferred from computational studies of closely related morpholine derivatives. This guide provides a comprehensive overview of the proposed catalytic cycle and a framework for further experimental investigation. Future research focusing on detailed kinetic and thermodynamic studies of this compound is warranted to fully elucidate its catalytic profile and optimize its application in industrial and research settings.

References

N-Methyl-2-morpholinoethanamine: A Technical Guide to Safety and Handling

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: This document provides a summary of available safety and handling information for N-Methyl-2-morpholinoethanamine (CAS No. 41239-40-1). It is intended for informational purposes for qualified individuals and is not a substitute for a comprehensive Safety Data Sheet (SDS). A complete SDS must be obtained from a reputable supplier and thoroughly reviewed before any handling, storage, or use of this chemical. The information herein is based on limited publicly available data, and significant data gaps exist.

Chemical and Physical Properties

This compound is a morpholine derivative with the following known properties:

| Property | Value | Source |

| CAS Number | 41239-40-1 | [1][2] |

| Molecular Formula | C7H16N2O | [1] |

| Molecular Weight | 144.21 g/mol | [1] |

| Boiling Point | 210.309 °C at 760 mmHg | [3] |

| Density | 0.952 g/cm³ | [3] |

| Flash Point | 80.992 °C | [3] |

| Form | Liquid | [4] |

| Purity | Typically available at 95% | [4] |

Hazard Identification and Classification

Based on available information, this compound is classified with the following hazards.

GHS Hazard Statements:

-

H302: Harmful if swallowed.

-

H315: Causes skin irritation.

-

H319: Causes serious eye irritation.

-

H335: May cause respiratory irritation.

Precautionary Statements:

-

P261: Avoid breathing dust/fume/gas/mist/vapors/spray.[2]

-

P264: Wash skin thoroughly after handling.

-

P270: Do not eat, drink or smoke when using this product.

-

P271: Use only outdoors or in a well-ventilated area.

-

P280: Wear protective gloves/protective clothing/eye protection/face protection.

-

P301+P312: IF SWALLOWED: Call a POISON CENTER or doctor/physician if you feel unwell.

-

P302+P352: IF ON SKIN: Wash with plenty of soap and water.

-

P304+P340: IF INHALED: Remove person to fresh air and keep comfortable for breathing.

-

P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.

-

P312: Call a POISON CENTER or doctor/physician if you feel unwell.

-

P330: Rinse mouth.

-

P332+P313: If skin irritation occurs: Get medical advice/attention.

-

P337+P313: If eye irritation persists: Get medical advice/attention.

-

P362: Take off contaminated clothing and wash before reuse.

-

P403+P233: Store in a well-ventilated place. Keep container tightly closed.

-

P405: Store locked up.

-

P501: Dispose of contents/container to an approved waste disposal plant.

Handling and Storage Precautions

Due to the hazardous nature of this compound, strict adherence to safety protocols is mandatory.

3.1. Engineering Controls

-

Work should be conducted in a well-ventilated laboratory, preferably within a certified chemical fume hood.

-

Ensure eyewash stations and safety showers are readily accessible.

3.2. Personal Protective Equipment (PPE)

A comprehensive risk assessment should be conducted to determine the appropriate PPE. The following are general recommendations:

| PPE Type | Specification |

| Eye/Face Protection | Chemical safety goggles and/or a full-face shield. |

| Skin Protection | Chemically resistant gloves (e.g., nitrile, neoprene). A lab coat or chemical-resistant apron should be worn. |

| Respiratory Protection | If working outside of a fume hood or if ventilation is inadequate, a NIOSH-approved respirator with an appropriate cartridge for organic vapors should be used. |

3.3. General Hygiene Practices

-

Avoid contact with skin, eyes, and clothing.

-

Do not eat, drink, or smoke in areas where the chemical is handled.

-

Wash hands thoroughly after handling and before leaving the laboratory.

-

Contaminated work clothing should not be allowed out of the workplace and should be decontaminated before reuse.

3.4. Storage

-

Store in a tightly closed container in a dry, cool, and well-ventilated area.[1]

-

Keep in a dark place.[1]

-

Recommended storage temperature is between 2-8°C.[1]

-

Store away from incompatible materials such as strong oxidizing agents.

Emergency Procedures

4.1. First-Aid Measures

| Exposure Route | First-Aid Protocol |

| Ingestion | If swallowed, rinse mouth. Do NOT induce vomiting. Call a poison control center or seek immediate medical attention. |

| Inhalation | Move the victim to fresh air and keep at rest in a position comfortable for breathing. If not breathing, give artificial respiration. Seek immediate medical attention. |

| Skin Contact | Immediately flush skin with plenty of water for at least 15 minutes while removing contaminated clothing and shoes. Seek medical attention if irritation persists. |

| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Continue rinsing. Seek immediate medical attention. |

4.2. Accidental Release Measures

-

Personal Precautions: Evacuate personnel to a safe area. Wear appropriate personal protective equipment (PPE) as outlined in Section 3.2. Avoid breathing vapors, mist, or gas. Ensure adequate ventilation.

-

Environmental Precautions: Prevent further leakage or spillage if safe to do so. Do not let the product enter drains.

-

Containment and Cleanup: Absorb the spill with inert material (e.g., vermiculite, sand, or earth) and place it in a suitable container for disposal.

4.3. Firefighting Measures

-

Suitable Extinguishing Media: Use water spray, alcohol-resistant foam, dry chemical, or carbon dioxide.

-

Specific Hazards: Emits toxic fumes under fire conditions.

-

Protective Equipment: Wear self-contained breathing apparatus (SCBA) and full protective gear.

Experimental Protocols and Logical Workflows

Due to the lack of detailed experimental data in the public domain, specific, validated protocols for the use of this compound cannot be provided. The following diagrams illustrate general logical workflows for handling hazardous chemicals and responding to incidents, which are applicable to this compound.

Caption: General workflow for handling hazardous chemicals.

Caption: General workflow for responding to a chemical spill.

Toxicological Information

No specific toxicological studies for this compound were found in the publicly available literature. The GHS classification suggests that the substance is harmful if swallowed and causes skin, eye, and respiratory irritation. The absence of detailed data, such as LD50 or LC50 values, necessitates a highly cautious approach to handling.

Conclusion

This compound is a hazardous chemical that requires careful handling in a controlled laboratory environment. The information provided in this guide is a summary of limited available data and should be supplemented with a comprehensive Safety Data Sheet from the supplier. All personnel handling this substance must be thoroughly trained in chemical safety and emergency procedures. Further toxicological and safety studies are needed to fully characterize the risk profile of this compound.

References

N-Methyl-2-morpholinoethanamine: A Versatile Scaffold for Heterocyclic Compound Synthesis in Drug Discovery

For Immediate Release

[City, State] – [Date] – N-Methyl-2-morpholinoethanamine has emerged as a valuable and versatile building block in the synthesis of a diverse range of heterocyclic compounds, demonstrating significant potential for the development of novel therapeutic agents. This technical guide provides an in-depth overview of its application in constructing key heterocyclic cores, complete with experimental protocols and quantitative data to support researchers and scientists in the field of drug development.

Core Chemical Properties

This compound, also known by synonyms such as 4-(2-(Methylamino)ethyl)morpholine, is a liquid at room temperature with a molecular weight of 144.21 g/mol and a chemical formula of C₇H₁₆N₂O.[1] Its structure, featuring a secondary amine and a morpholine ring, provides two key points of reactivity, making it an ideal candidate for participating in cyclization reactions to form various heterocyclic systems.

| Property | Value | Reference |

| Molecular Formula | C₇H₁₆N₂O | [1] |

| Molecular Weight | 144.21 g/mol | [1] |

| Appearance | Liquid | [1] |

| Purity | 98% | [1] |

Synthesis of Substituted Pyrimidines

One of the key applications of this compound is in the synthesis of substituted pyrimidines, a class of compounds well-known for their broad spectrum of biological activities. The synthesis typically involves the reaction of a guanidine derivative, which can be formed from this compound, with a suitable three-carbon fragment.

A general and widely used method for constructing the pyrimidine ring involves the condensation of an amidine, urea, thiourea, or guanidine derivative with a 1,3-bifunctional three-carbon fragment. This approach allows for the introduction of diverse substituents onto the pyrimidine core, influencing the pharmacological profile of the final compound.

Experimental Protocol: General Synthesis of Substituted Pyrimidines

The following protocol outlines a general procedure for the synthesis of substituted pyrimidines using a guanidine derivative which can be conceptually derived from this compound.

-

Formation of the Guanidine Intermediate: this compound can be converted to its corresponding guanidine derivative through reaction with a cyanamide source.

-

Cyclocondensation Reaction: The resulting guanidine is then condensed with a chalcone or a similar 1,3-dicarbonyl compound.

-

Reaction Conditions: The condensation is typically carried out in a suitable solvent such as ethanol or DMF, often in the presence of a base like piperidine to facilitate the reaction.

-

Purification: The final product is isolated and purified using standard techniques such as recrystallization or column chromatography.

Note: Specific reaction conditions and yields will vary depending on the specific substrates used.

Synthesis of Purine Derivatives: 7-Methyl-9-(2-morpholinoethyl)guanine

This compound can also serve as a precursor for the synthesis of substituted purines. An example is the synthesis of 7-Methyl-9-(2-morpholinoethyl)guanine. While a direct synthesis from this compound is not explicitly detailed in the readily available literature, the structure suggests a synthetic route involving the alkylation of a guanine derivative with a reactive form of this compound, such as a haloethyl derivative.

The synthesis of various N7- and N9-substituted guanine analogs has been investigated, with the reaction outcome being influenced by the choice of base, the alkylating agent, and the derivatization of the purine moiety.[2]

Logical Workflow for Heterocycle Synthesis

The general workflow for utilizing this compound as a building block for heterocyclic compounds can be visualized as follows:

Caption: General workflow for heterocyclic synthesis.

Potential Signaling Pathways and Biological Activities

Heterocyclic compounds containing morpholine and pyrimidine moieties are known to interact with a variety of biological targets. For instance, pyrimidine derivatives have been reported to exhibit antibacterial and antinociceptive effects.[3] The biological activity is often dependent on the nature and position of substituents on the heterocyclic ring.

The morpholine moiety itself is a recognized pharmacophore and is present in numerous approved drugs.[4] Its inclusion in a molecule can improve physicochemical properties and metabolic stability.

A potential logical relationship for the development of bioactive compounds from this compound is outlined below:

References

Theoretical Conformational Analysis of N-Methyl-2-morpholinoethanamine: An In-depth Technical Guide

Affiliation: Google Research

Abstract

This technical guide provides a comprehensive overview of the theoretical approaches to the conformational analysis of N-Methyl-2-morpholinoethanamine. Due to the absence of specific published theoretical studies on this compound, this document utilizes data from a closely related analogue, N-Methyl-2-aminoethanol (MAE), to illustrate the core principles and methodologies. The conformational landscape of such molecules is primarily dictated by the interplay of steric effects and intramolecular hydrogen bonding. This guide details the computational methods, key quantitative data, and experimental protocols relevant to researchers, scientists, and drug development professionals. All quantitative data are summarized in structured tables, and logical workflows are visualized using Graphviz diagrams.

Introduction

This compound is a tertiary amine featuring a morpholine ring and a flexible N-methylethanamine side chain. Understanding the conformational preferences of this molecule is crucial for applications in drug design and materials science, as the three-dimensional structure dictates its interaction with biological targets and its physicochemical properties. The conformational space of flexible molecules is determined by rotations around single bonds, leading to various conformers with different energies.

Theoretical studies, primarily using quantum chemical calculations, are instrumental in exploring this conformational landscape. These methods can predict the geometries, relative energies, and rotational barriers of different conformers. While specific experimental and theoretical data for this compound are not available in the current body of scientific literature, the conformational analysis of the structurally similar molecule, N-Methyl-2-aminoethanol (MAE), provides a robust framework for understanding the key factors that govern the conformation of this compound. The primary stabilizing factor in MAE is a strong intramolecular hydrogen bond between the hydroxyl group and the amino nitrogen (OH···N).[1][2]

Theoretical Methodology

The conformational analysis of flexible molecules like this compound and its analogue MAE typically involves a multi-step computational workflow.

2.1. Computational Methods

A common approach for conformational analysis involves geometry optimizations using Density Functional Theory (DFT) and Møller-Plesset perturbation theory (MP2).[1][2] These methods provide a good balance between computational cost and accuracy for determining the structures and relative energies of conformers.

-

Density Functional Theory (DFT): The B3LYP functional is a popular choice for studying organic molecules.[1][2]

-

Basis Sets: Pople-style basis sets, such as 6-311++G(d,p), are frequently used to provide a flexible description of the electron density, which is important for accurately modeling non-covalent interactions like hydrogen bonds.[1][2]

2.2. Conformational Search

The first step in a theoretical conformational analysis is a systematic search of the potential energy surface (PES) to identify all possible stable conformers. This is typically achieved by systematically rotating the dihedral angles of the flexible bonds. For a molecule like MAE, the key dihedral angles are:

-

τ1 = HOCC

-

τ2 = OCCN

-

τ3 = CCNY (where Y is the methyl group in MAE)[1]

A similar set of dihedral angles would be critical for this compound, focusing on the rotations within the N-methylethanamine side chain.

Experimental Protocols for Validation

Theoretical predictions of molecular conformations are ideally validated by experimental data. For gas-phase studies of isolated molecules, high-resolution rotational spectroscopy is a powerful technique.

3.1. Rotational Spectroscopy

Rotational spectroscopy measures the transition frequencies between rotational energy levels of a molecule in the gas phase. The resulting spectrum is highly sensitive to the molecule's moments of inertia, which are directly related to its three-dimensional structure. By comparing the experimentally determined rotational constants with those calculated for the predicted conformers, an unambiguous identification of the observed conformers can be made.[1][2]

-

Instrumentation: Techniques like Free-Jet Absorption Milli-Meter Wave (FJ-AMMW) spectroscopy and Molecular Beam Fourier Transform Microwave (MB-FTMW) spectroscopy are used to obtain high-resolution rotational spectra of molecules in a supersonic expansion, where they are cooled to very low temperatures, simplifying the spectrum.[1][2]

Quantitative Data: Conformational Analysis of N-Methyl-2-aminoethanol (MAE) as an Analogue

The following table summarizes the calculated relative energies of the most stable conformers of MAE, which are governed by the presence of an intramolecular OH···N hydrogen bond.[1] The conformers are labeled according to the gauche (G, g, g'), and trans (T, t) arrangements of the key dihedral angles.

| Conformer | τ1 (HOCC) | τ2 (OCCN) | τ3 (CNCC) | Relative Energy (kJ/mol) | Intramolecular Bond |

| gG'T | gauche | Gauche' | Trans | 0.0 | OH···N |

| g'GG | gauche' | Gauche | Gauche | ~1.0 | OH···N |

| tGT | trans | Gauche | Trans | ~5.0 | NH···O |

| gGT | gauche | Gauche | Trans | ~7.0 | NH···O |

Data extracted from a study on N-Methyl-2-aminoethanol and is intended to be illustrative for the conformational behavior of this compound.[1]

Visualization of Workflows and Relationships

5.1. Computational Conformational Analysis Workflow

The following diagram illustrates a typical workflow for the theoretical conformational analysis of a flexible molecule.

5.2. Relationship Between Low-Energy Conformers of MAE

This diagram shows the relationship between the two lowest-energy conformers of N-Methyl-2-aminoethanol, highlighting their relative energy and the key intramolecular interaction.

Conclusion

While direct theoretical studies on the conformational analysis of this compound are currently unavailable, a comprehensive understanding of its likely conformational preferences can be derived from studies on the closely related molecule, N-Methyl-2-aminoethanol. The methodologies outlined in this guide, including DFT and MP2 calculations, provide a robust framework for such investigations. The conformational landscape is expected to be dominated by conformers that are stabilized by intramolecular hydrogen bonds. Experimental validation, for instance through rotational spectroscopy, is crucial for confirming theoretical predictions. This guide serves as a foundational resource for researchers embarking on the theoretical and experimental characterization of this compound and similar flexible molecules.

References

- 1. Rotational Spectrum and Conformational Analysis of N-Methyl-2-Aminoethanol: Insights into the Shape of Adrenergic Neurotransmitters - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Frontiers | Rotational Spectrum and Conformational Analysis of N-Methyl-2-Aminoethanol: Insights into the Shape of Adrenergic Neurotransmitters [frontiersin.org]

An In-depth Technical Guide to N-Methyl-2-morpholinoethanamine for Researchers and Drug Development Professionals

Commercial Suppliers and Purity Levels

For researchers seeking to procure N-Methyl-2-morpholinoethanamine for laboratory use, several chemical suppliers offer this compound in various purities. The availability and purity are crucial factors for experimental design and reproducibility. The following table summarizes the offerings from prominent suppliers.

| Supplier | Brand | Purity Level | CAS Number | Additional Information |

| CymitQuimica | Indagoo | 98% | 41239-40-1 | Intended for laboratory use only.[1] |

| CymitQuimica | Fluorochem | 95.0% | 41239-40-1 | Intended for laboratory use only.[2] |

Note: The products listed are intended for laboratory research purposes only.[1][2]

Chemical Properties and Structure

This compound, also known by synonyms such as methyl[2-(morpholin-4-yl)ethyl]amine and 4-[2-(methylamino)ethyl]morpholine, is a liquid at room temperature.[1][2] Its chemical formula is C7H16N2O and it has a molecular weight of approximately 144.21 g/mol .[1]

Experimental Protocols and Applications

Detailed, peer-reviewed experimental protocols specifically outlining the synthesis, quality control, or application of this compound in signaling pathways or drug development are not extensively documented in the available literature.

However, the broader family of morpholine derivatives has established roles in medicinal chemistry and drug design. For instance, the morpholine ring is a key structural motif in various approved drugs. The "magic methyl" effect, where the addition of a methyl group can significantly alter the pharmacokinetic or pharmacodynamic properties of a molecule, is a well-documented strategy in drug discovery.[3] This suggests that this compound could be a valuable building block or intermediate in the synthesis of novel therapeutic agents.

While a direct synthesis protocol for this compound was not found, methods for the preparation of related compounds, such as N-methylmorpholine and N-(2-aminoethyl) morpholine, have been described.[4][5][6] These often involve the methylation of the parent amine or multi-step reactions starting from precursors like ethanolamine.[4]

Quality Control and Analysis

Standard analytical techniques for the quality control of tertiary amines like this compound would likely include Gas Chromatography (GC) for purity assessment, Mass Spectrometry (MS) for molecular weight confirmation, and Nuclear Magnetic Resonance (NMR) spectroscopy for structural elucidation. While a specific method of analysis for this compound is not detailed in the search results, protocols for similar compounds, such as N-methyl-2-pyrrolidone, involve techniques like High-Performance Liquid Chromatography (HPLC) coupled with tandem mass spectrometry (MS/MS).

Signaling Pathways and Logical Relationships

Currently, there is no specific information available from the search results that describes the involvement of this compound in any particular signaling pathways. As such, a visualization of its role in such a context cannot be provided.

For researchers interested in exploring the potential of this compound, a general workflow for screening novel compounds in drug discovery could be considered. This would typically involve initial in vitro assays to determine biological activity, followed by more complex cell-based assays and eventually in vivo studies.

A conceptual workflow for the initial assessment of a novel chemical entity is presented below.

Caption: Conceptual workflow for the initial screening of a novel chemical entity.

This diagram illustrates a generalized path from acquiring a compound like this compound to identifying it as a potential "hit" for further drug development. Each stage involves rigorous experimental work and data analysis, which would need to be specifically designed based on the therapeutic target of interest.

References

- 1. cymitquimica.com [cymitquimica.com]

- 2. cymitquimica.com [cymitquimica.com]

- 3. mdpi.com [mdpi.com]

- 4. CN112679448B - Preparation method of N- (2-aminoethyl) morpholine - Google Patents [patents.google.com]

- 5. asianpubs.org [asianpubs.org]

- 6. CN111675677B - Synthesis process of N-methylmorpholine - Google Patents [patents.google.com]

The Versatile Precursor: A Technical Guide to N-Methyl-2-morpholinoethanamine in Pharmaceutical Synthesis

For Researchers, Scientists, and Drug Development Professionals

The morpholine moiety is a cornerstone in modern medicinal chemistry, prized for its favorable physicochemical properties that often translate to improved pharmacokinetic profiles and enhanced biological activity. Within the vast landscape of morpholine-containing building blocks, N-Methyl-2-morpholinoethanamine stands out as a versatile precursor for the synthesis of a range of pharmaceutical compounds. This technical guide delves into the application of this precursor and the broader significance of the morpholine scaffold in drug discovery, providing detailed experimental protocols, quantitative data, and visualizations of relevant biological pathways.

Core Concepts: The Role of the Morpholine Ring

The six-membered morpholine ring, with its ether and secondary or tertiary amine functionalities, imparts several desirable characteristics to a drug molecule. These include increased water solubility, metabolic stability, and the ability to form crucial hydrogen bonds with biological targets. These properties have led to the incorporation of the morpholine scaffold into a wide array of approved drugs targeting diverse therapeutic areas, from central nervous system disorders to infectious diseases and oncology.

Direct Application: Synthesis of a Cyclobutane Derivative

While not a direct precursor to many blockbuster drugs, this compound and its derivatives find application in the synthesis of novel pharmaceutical candidates. A notable example is the synthesis of N-methyl-N-(2-morpholinoethyl)-[1-(3,4-dichlorophenyl)cyclobutyl]methylamine dihydrochloride, a compound with potential pharmacological activity.

Experimental Protocol: Synthesis of N-methyl-N-(2-morpholinoethyl)-[1-(3,4-dichlorophenyl)cyclobutyl]methylamine dihydrochloride[1]

This synthesis is a two-step process starting from N-(2-morpholinoethyl)-[1-(3,4-dichlorophenyl)cyclobutyl]methylamine.

Step 1: N-methylation

-

The free base of N-(2-morpholinoethyl)-[1-(3,4-dichlorophenyl)cyclobutyl]methylamine (0.55 g) is combined with 98% formic acid (4 ml) and 37-40% aqueous formaldehyde.

-

The reaction mixture is heated at 70°-80° C for four hours.

-

After cooling, the mixture is basified with an aqueous sodium hydroxide solution.

-

The product is extracted with ether.

-

The ether extract is washed and dried.

Step 2: Salt Formation

-

Hydrogen chloride gas is passed through the dried ether extract.

-

This results in the precipitation of N-methyl-N-(2-morpholinoethyl)-[1-(3,4-dichlorophenyl)cyclobutyl]methylamine dihydrochloride.

-

The final product is collected, with a reported melting point of 233°-235° C.[1]

Quantitative Data

| Compound | Starting Material Amount | Final Product Melting Point |

| N-methyl-N-(2-morpholinoethyl)-[1-(3,4-dichlorophenyl)cyclobutyl]methylamine dihydrochloride[1] | 0.55 g | 233°-235° C |

Indirect Application: The Morpholine Scaffold in Blockbuster Drugs

While this compound may not be the direct starting material for many widely-used pharmaceuticals, the synthesis of these drugs often involves the construction of a morpholine ring from simpler precursors. Understanding these syntheses provides valuable context for the importance of the morpholine moiety.

Case Study 1: Linezolid - An Oxazolidinone Antibiotic

Linezolid is a crucial antibiotic for treating infections caused by multidrug-resistant Gram-positive bacteria. A key intermediate in its synthesis is 3-fluoro-4-morpholinoaniline.

This intermediate is typically synthesized in a two-step process:

Step 1: Nucleophilic Aromatic Substitution

-

1,2-difluoro-4-nitrobenzene is reacted with morpholine.

-

This reaction is often carried out under neat conditions (without a solvent).

-

The product of this step is 4-(2-fluoro-4-nitrophenyl)morpholine.

Step 2: Nitro Group Reduction

-

The nitro group of 4-(2-fluoro-4-nitrophenyl)morpholine is reduced to an amine.

-

A common method for this reduction is the use of iron powder in the presence of ammonium chloride (Fe/NH4Cl).[2]

-

The final product is 3-fluoro-4-morpholinoaniline.

Case Study 2: Aprepitant - An Antiemetic

Aprepitant is a neurokinin-1 (NK1) receptor antagonist used for the prevention of chemotherapy-induced and postoperative nausea and vomiting. Its complex structure features a substituted morpholine ring, which is constructed during the synthesis.

The synthesis of Aprepitant is a multi-step process that involves the stereoselective formation of the morpholine ring. A key feature is the use of a chiral auxiliary to control the stereochemistry of the final product. The synthesis often involves the cyclization of an amino alcohol derivative to form the morpholine core. While various specific routes exist, a common theme is the careful construction of the chiral centers on the morpholine ring.

Biological Signaling Pathways

The pharmaceutical compounds derived from morpholine precursors exert their effects by modulating specific biological signaling pathways.

PI3K/Akt/mTOR Signaling Pathway

Many morpholine-containing compounds, particularly those developed for oncology, target the PI3K/Akt/mTOR pathway. This pathway is crucial for regulating cell growth, proliferation, and survival, and its dysregulation is a hallmark of many cancers.

Norepinephrine Reuptake Inhibition

Morpholine derivatives, such as Reboxetine, are known to act as norepinephrine reuptake inhibitors (NRIs). These drugs are used to treat depression and other mood disorders by increasing the concentration of norepinephrine in the synaptic cleft.

Conclusion

This compound serves as a valuable, albeit specialized, precursor in the synthesis of certain pharmaceutical compounds. More broadly, the morpholine scaffold is a privileged structure in drug discovery, consistently contributing to the development of effective and safe medicines. The synthetic strategies for incorporating this moiety are diverse and adaptable, allowing for the fine-tuning of molecular properties to achieve desired therapeutic outcomes. A thorough understanding of the synthesis and biological activity of morpholine-containing compounds is therefore essential for researchers and professionals in the field of drug development.

References

An In-depth Technical Guide to the Basicity and Nucleophilicity of N-Methyl-2-morpholinoethanamine

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive analysis of the basicity and nucleophilicity of N-Methyl-2-morpholinoethanamine, a key building block in medicinal chemistry and materials science. Understanding these fundamental chemical properties is crucial for predicting reaction outcomes, designing novel synthetic routes, and elucidating mechanisms of action in biological systems.

Core Concepts: Basicity and Nucleophilicity

Basicity is a thermodynamic concept that describes the ability of a molecule to accept a proton (H⁺). It is quantified by the acid dissociation constant (pKa) of its conjugate acid. A higher pKa value for the conjugate acid indicates a stronger base. For an amine, its basicity is a measure of the availability of the lone pair of electrons on the nitrogen atom to bond with a proton.

Nucleophilicity , in contrast, is a kinetic concept that measures the rate at which a molecule donates its electron pair to an electrophilic center. While closely related to basicity, nucleophilicity is also influenced by steric hindrance, solvent effects, and the nature of the electrophile. A good nucleophile is not always a strong base, and vice versa.

Basicity of this compound

This compound possesses two nitrogen atoms, each with a lone pair of electrons, and thus two potential sites for protonation: the secondary amine and the tertiary amine of the morpholine ring.

Estimated pKa Values:

| Compound | Structure | Nitrogen Atom | pKa of Conjugate Acid (approx.) |

| Morpholine | Secondary Amine | 8.33 | |

| N-Methylmorpholine | Tertiary Amine | 7.38[2] | |

| 4-(2-Aminoethyl)morpholine | Primary Amine | 9.15[3][4] | |

| Tertiary Amine | 4.06[3][4] | ||

| This compound | Secondary Amine | ~9.5 - 10.5 | |

| Tertiary Amine (Morpholine) | ~7.0 - 8.0 |

Note: The pKa values for this compound are estimations based on substituent effects.

The secondary amine in this compound is expected to be the more basic of the two nitrogen centers. This is due to the electron-donating effect of the two alkyl groups attached to it, which increases the electron density on the nitrogen and makes the lone pair more available for protonation. In contrast, the tertiary morpholine nitrogen is part of a ring and is sterically more hindered.

Nucleophilicity of this compound

The nucleophilicity of this compound is primarily attributed to the secondary amine. Generally, for amines, nucleophilicity increases with basicity.[5] However, steric hindrance can play a significant role.[5][6]

Factors Influencing Nucleophilicity:

-

Electron Density: The electron-donating alkyl groups on the secondary amine increase its electron density, enhancing its nucleophilicity compared to a primary amine.

-

Steric Hindrance: While the secondary amine is more substituted than a primary amine, it is generally less sterically hindered than the tertiary morpholine nitrogen, making it the more likely site of nucleophilic attack.

-

Solvent Effects: In polar protic solvents, the amine can be solvated through hydrogen bonding, which can hinder its nucleophilicity. In polar aprotic solvents, this effect is diminished.

Quantitative Assessment of Nucleophilicity:

A common method for quantifying nucleophilicity is through the Mayr equation[7]:

log k = s(N + E)

Where:

-

k is the second-order rate constant for the reaction between the nucleophile and an electrophile.

-

s is a nucleophile-specific parameter.

-

N is the nucleophilicity parameter.

-

E is an electrophile-specific parameter.

By reacting this compound with a series of reference electrophiles (e.g., benzhydrylium ions) and measuring the reaction rates, its N and s parameters can be determined, allowing for a quantitative comparison of its nucleophilicity with a wide range of other nucleophiles.[7][8]

Experimental Protocols

Determination of pKa by Potentiometric Titration

This protocol outlines the determination of the pKa values of this compound using potentiometric titration.

Caption: Workflow for pKa determination.

Methodology:

-

Preparation of Solutions:

-

Prepare a standard solution of hydrochloric acid (e.g., 0.1 M) and standardize it against a primary standard (e.g., sodium carbonate).

-

Accurately weigh a sample of this compound and dissolve it in a known volume of deionized, CO₂-free water to create a solution of known concentration (e.g., 0.05 M).

-

-

Titration:

-

Calibrate a pH meter using standard buffer solutions (pH 4, 7, and 10).

-

Place the this compound solution in a beaker with a magnetic stirrer and immerse the calibrated pH electrode.

-

Fill a burette with the standardized HCl solution.

-

Record the initial pH of the amine solution.

-

Add the HCl solution in small increments (e.g., 0.1 mL), recording the pH after each addition, allowing the reading to stabilize.

-

Continue the titration well past the expected equivalence points.

-

-

Data Analysis:

-

Plot the recorded pH values against the volume of HCl added.

-

Determine the equivalence points of the titration from the inflection points of the titration curve. The first derivative plot (ΔpH/ΔV vs. V) can be used to accurately locate the equivalence points.

-

The pKa values are determined from the pH at the half-equivalence points. For a diprotic base, the first pKa (corresponding to the more basic nitrogen) will be determined at the first half-equivalence point, and the second pKa at the second half-equivalence point.

-

Determination of Nucleophilicity by Kinetic Studies

This protocol describes the determination of the nucleophilicity of this compound by studying its reaction kinetics with a reference electrophile, such as a benzhydrylium ion, using UV-Vis spectrophotometry.

References

- 1. 24.3 Basicity of Amines – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]

- 2. Basicity of Amines - Chemistry Steps [chemistrysteps.com]

- 3. 4-(2-Aminoethyl)morpholine | 2038-03-1 [chemicalbook.com]

- 4. 4-(2-Aminoethyl)morpholine CAS#: 2038-03-1 [chemicalbook.com]

- 5. masterorganicchemistry.com [masterorganicchemistry.com]

- 6. fiveable.me [fiveable.me]

- 7. science24.com [science24.com]

- 8. researchgate.net [researchgate.net]

Navigating the Handling of N-Methyl-2-morpholinoethanamine: A Technical Guide to Chemical Stability and Storage

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: This document provides a technical overview of the chemical stability and recommended storage conditions for N-Methyl-2-morpholinoethanamine (CAS: 41239-40-1). It is important to note that detailed, publicly available stability studies specifically for this compound are limited. Therefore, the information presented herein is largely extrapolated from safety data sheets (SDS) of structurally related compounds, namely N-Methylmorpholine and 2-Morpholinoethylamine. All personnel handling this chemical should consult the specific Safety Data Sheet provided by the supplier and adhere to all institutional and regulatory safety protocols.

Chemical and Physical Properties

This compound is a tertiary amine with the molecular formula C7H16N2O and a molecular weight of 144.21 g/mol .[1] It is typically supplied as a liquid with a purity of 98%.[1] A comprehensive understanding of its physical and chemical properties is the first step in ensuring its stability and proper handling.

| Property | Value | Reference |

| CAS Number | 41239-40-1 | [1] |

| Molecular Formula | C7H16N2O | [1] |

| Molecular Weight | 144.2147 g/mol | [1] |

| Appearance | Liquid | [1] |

| Purity | 98% | [1] |

Chemical Stability and Potential Hazards

While specific degradation pathways for this compound are not well-documented in the public domain, information from related amines suggests that the compound is chemically stable under standard ambient conditions (room temperature) in a dry environment. However, several conditions and incompatible materials can compromise its stability and lead to hazardous situations.

Key Stability Concerns:

-

Flammability: Structurally similar amines are classified as highly flammable liquids and vapors.[2][3] Vapors can be heavier than air and may form explosive mixtures with air, especially upon intense heating.

-

Thermal Decomposition: Elevated temperatures can lead to thermal decomposition, generating corrosive vapors and potentially flammable gases.[2]

-

Incompatibilities: Contact with strong oxidizing agents, acids, acid chlorides, and acid anhydrides can lead to vigorous and potentially hazardous reactions.[4]

-